molecular formula C14H9ClIN3O3S B14981631 2-(2-chlorophenoxy)-N-[3-(5-iodo-2-furyl)-1,2,4-thiadiazol-5-yl]acetamide

2-(2-chlorophenoxy)-N-[3-(5-iodo-2-furyl)-1,2,4-thiadiazol-5-yl]acetamide

Cat. No.: B14981631
M. Wt: 461.7 g/mol
InChI Key: XTLPYQGAQVKSOU-UHFFFAOYSA-N
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Description

2-(2-chlorophenoxy)-N-[3-(5-iodo-2-furyl)-1,2,4-thiadiazol-5-yl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of chlorophenoxy, iodofuryl, and thiadiazolyl groups, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenoxy)-N-[3-(5-iodo-2-furyl)-1,2,4-thiadiazol-5-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of 2-chlorophenoxyacetic acid: This can be achieved by reacting 2-chlorophenol with chloroacetic acid under basic conditions.

    Synthesis of 5-iodo-2-furylamine: This involves the iodination of 2-furylamine using iodine and a suitable oxidizing agent.

    Formation of 1,2,4-thiadiazole ring: This can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative.

    Coupling Reaction: The final step involves coupling the 2-chlorophenoxyacetic acid derivative with the 5-iodo-2-furyl-1,2,4-thiadiazole derivative under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenoxy)-N-[3-(5-iodo-2-furyl)-1,2,4-thiadiazol-5-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorophenoxy and iodofuryl groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while substitution reactions can produce a variety of substituted phenoxy or furyl derivatives.

Scientific Research Applications

2-(2-chlorophenoxy)-N-[3-(5-iodo-2-furyl)-1,2,4-thiadiazol-5-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenoxy)-N-[3-(5-iodo-2-furyl)-1,2,4-thiadiazol-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-chlorophenoxy)-N-[3-(5-iodo-2-furyl)-1,2,4-thiadiazol-5-yl]acetamide is unique due to its combination of chlorophenoxy, iodofuryl, and thiadiazolyl groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific applications.

Properties

Molecular Formula

C14H9ClIN3O3S

Molecular Weight

461.7 g/mol

IUPAC Name

2-(2-chlorophenoxy)-N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]acetamide

InChI

InChI=1S/C14H9ClIN3O3S/c15-8-3-1-2-4-9(8)21-7-12(20)17-14-18-13(19-23-14)10-5-6-11(16)22-10/h1-6H,7H2,(H,17,18,19,20)

InChI Key

XTLPYQGAQVKSOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NC2=NC(=NS2)C3=CC=C(O3)I)Cl

Origin of Product

United States

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